6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Evolution of Imidazo[2,1-b]thiazole Research
The imidazo[2,1-b]thiazole scaffold first gained prominence in the early 2000s as researchers explored fused heterocyclic systems for their improved pharmacokinetic profiles compared to monocyclic analogs. Initial studies focused on cardiovascular applications, with compounds like 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines demonstrating unique L-type calcium channel blocking activity and tissue selectivity. By 2011, the field expanded into oncology, with systematic structure-activity relationship (SAR) studies revealing that substitutions at positions 3, 5, and 6 significantly influenced antiproliferative activity against tumor cell lines.
Key milestones include:
- 2008 : Discovery of imidazo[2,1-b]thiazole-dihydropyridine hybrids with cardioselective calcium channel modulation.
- 2015 : Identification of 5-aryl-imidazo[2,1-b]thiazoles as potent EGFR inhibitors (IC~50~ = 12–45 nM).
- 2020 : Development of sulfonyl piperazine-conjugated imidazo[2,1-b]thiazoles targeting carbonic anhydrase isoforms.
This progression established the scaffold as a privileged structure in medicinal chemistry, with over 120 derivatives entering preclinical evaluation between 2011–2022.
Discovery and Development Timeline
The target compound emerged from iterative optimization campaigns addressing limitations of early imidazo[2,1-b]thiazole derivatives:
This timeline reflects a 14-year trajectory from initial scaffold discovery to targeted derivative development, paralleling advances in combinatorial chemistry and computational modeling.
Position Within Heterocyclic Chemistry Research
Imidazo[2,1-b]thiazoles occupy a unique niche in heterocyclic drug discovery due to their:
- Electron-rich aromatic system : Facilitates π-π stacking with kinase ATP pockets and tubulin's colchicine binding site.
- Synthetic versatility : Allows regioselective functionalization at positions 2, 3, 5, and 6 via palladium-catalyzed cross-coupling and cyclocondensation reactions.
- Bioisosteric potential : The thiazole-imidazole fusion serves as a metabolically stable replacement for indole and benzimidazole moieties.
Comparative analysis of patent filings (2010–2025) reveals a 320% increase in imidazo[2,1-b]thiazole claims versus a 145% rise for related benzothiazoles, underscoring the scaffold's growing importance.
Historical Significance in Medicinal Chemistry
The introduction of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl) substitution represents a strategic response to three historical challenges:
- Metabolic Instability : Early 6-alkyl derivatives suffered rapid hepatic glucuronidation (t~1/2~ < 1 hr in murine models). The 3-methoxyphenyl group reduces Phase II metabolism by sterically hindering UDP-glucuronosyltransferase access.
- Target Selectivity : N-Methylpyridinyl carboxamides demonstrate 18-fold higher selectivity for ABL1 kinase over PDGFRα compared to anilide analogs.
- Solubility Limitations : LogP values decreased from 4.2 (6-phenyl analog) to 2.9 for the current derivative, enhancing aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL).
These improvements position the compound as a case study in rational heterocyclic optimization.
Foundational Research on Pyridinyl-Substituted Imidazothiazoles
Critical precursor studies include:
2012 : Ding et al. synthesized N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides with IC~50~ values of 0.8–2.4 μM against MCF-7 breast cancer cells. Key findings:
- Pyridinyl nitrogen participates in critical hydrogen bonds with Thr315 (ABL1 kinase)
- Methyl substitution at pyridine position 3 improves metabolic stability (t~1/2~ increased from 1.2 to 4.7 hrs)
2020 : Piperazine-linked derivatives demonstrated that carboxamide spacers optimize target residence time (K~d~ = 38 nM vs. 120 nM for ester analogs).
2022 : Molecular dynamics simulations revealed that 3-methoxy groups on phenyl rings induce a 15° rotation in tubulin's M-loop, enhancing polymerization inhibition.
These discoveries directly informed the structural blueprint of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide, synthesizing decades of accumulated SAR knowledge into a single optimized entity.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-5-4-8-20-17(12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-3-7-14(9-13)25-2/h3-11H,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWSFGDTDRBLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 3-methyl-2-pyridinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Carboxamide Formation
The carboxamide group at position 3 is synthesized through amide coupling:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid activation | Thionyl chloride (SOCl₂), DMF catalyst | 85–90% | |
| Amide coupling | 3-Methylpyridin-2-amine, DCM, EDCl/HOBt | 70–75% |
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Mechanism : The carboxylic acid precursor (e.g., 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid) is activated to an acyl chloride, followed by reaction with 3-methylpyridin-2-amine to form the carboxamide .
Hydrolysis of the Carboxamide
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Conditions : HCl (6M), 100°C, 12 h
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Outcome : Hydrolysis to the corresponding carboxylic acid (confirmed via HPLC) .
Demethylation of the Methoxy Group
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Conditions : BBr₃ (1.0M in DCM), 0°C → RT, 6 h
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Outcome : Conversion to a hydroxyl group, verified by loss of the methoxy signal in ¹H-NMR .
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄, 0°C → RT, 4 h
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Halogenation : Br₂/FeBr₃, 50°C, 2 h
Stability Under Physiological Conditions
| Condition | Observation | Reference |
|---|---|---|
| pH 7.4 (PBS buffer) | Stable for 24 h (HPLC purity >95%) | |
| pH 1.2 (simulated gastric fluid) | Partial hydrolysis (15% in 6 h) |
Metal-Catalyzed Cross-Coupling Reactions
While the compound lacks inherent halogen substituents, synthetic intermediates can undergo:
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Suzuki Coupling (with boronic acids):
Biological Activity and Metabolic Reactions
-
CYP450 Metabolism :
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Primary Metabolites : O-demethylated and hydroxylated derivatives (LC-MS/MS).
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Glucuronidation :
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Enzyme : UGT1A1 (human liver microsomes)
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Product : Glucuronide conjugate at the hydroxyl group.
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
Case Study: Antiproliferative Effects
A notable study focused on pancreatic ductal adenocarcinoma (PDAC) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers (E-cadherin and vimentin) |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
These findings suggest that the compound may interfere with critical pathways involved in cancer progression and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb).
Antitubercular Activity Data
Recent evaluations reported the following IC50 values:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
The selective inhibition observed indicates a promising therapeutic window for treating tuberculosis without affecting other mycobacterial species.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Compound 1 : 6-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI69511)
- Structural Differences :
- Phenyl substituent : 4-methoxyphenyl vs. 3-methoxyphenyl in the target compound.
- Pyridine linkage : Pyridin-2-ylmethyl vs. 3-methylpyridin-2-yl.
- Implications: The meta-methoxy group in the target compound may enhance steric interactions with hydrophobic pockets in target proteins compared to the para-methoxy derivative . The direct carboxamide linkage to 3-methylpyridine (target compound) vs.
Compound 2 : 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
- Structural Differences :
- Lacks the carboxamide-pyridine moiety.
- Implications :
Compound 3 : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)
- Activity :
- Comparison :
Compound 4 : 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d)
Pharmacokinetic and Physicochemical Properties
- Analysis :
- The target compound’s 3-methylpyridine group balances lipophilicity (LogP = 3.2) and solubility, favoring membrane permeability and CNS penetration compared to bulkier analogs like 5l .
- Thioamide-containing derivatives (e.g., 3d) exhibit higher polarity, which may limit blood-brain barrier penetration but improve renal clearance .
Biological Activity
The compound 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a member of the imidazo-thiazole class, which has garnered attention in medicinal chemistry for its potential biological activities. This article will delve into its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.
Molecular Formula
- C : 19
- H : 16
- N : 4
- O : 2
- S : 1
Structure
The compound features a complex structure characterized by:
- An imidazo[2,1-b]thiazole core.
- A methoxy-substituted phenyl group.
- A pyridine moiety.
These structural components are known to influence the compound's interaction with biological targets.
Research indicates that compounds similar to This compound exhibit significant biological activities due to:
- Inhibition of Kinases : Such as focal adhesion kinase (FAK), which is implicated in cancer progression. Inhibitors can lead to reduced tumor cell migration and proliferation .
- Antiproliferative Effects : The compound has shown potential in inhibiting cell growth in various cancer cell lines, with IC50 values indicating effectiveness in the low micromolar range .
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent antiproliferative effects against pancreatic cancer cells. The presence of the methoxy group enhances the electron density on the aromatic ring, improving binding affinity to target proteins involved in cell growth regulation .
- Synergistic Effects with Other Drugs :
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 values ranging from 0.59 to 2.81 μM | |
| FAK Inhibition | Reduced phosphorylation of FAK | |
| Synergistic Drug Action | Enhanced efficacy with gemcitabine |
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly impacts the biological activity of imidazo-thiazole derivatives:
- Methoxy Groups : Electron-donating properties enhance lipophilicity and improve interaction with biological targets.
- Pyridine Substituents : Contribute to the overall pharmacological profile by facilitating interactions with various receptors.
Comparative Analysis
| Compound Name | Unique Features |
|---|---|
| N-(4-methoxyphenyl)-5-(3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)imidazo[2,1-b]thiazole-6-carboxamide | Enhanced anticancer activity due to isoxazole moiety |
| 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole | Altered pharmacokinetics due to ethoxy substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
- Methodology : The synthesis typically involves cyclocondensation and cross-coupling reactions. For example:
- Step 1 : Cyclization of 3-methoxyacetophenone to form the imidazo[2,1-b]thiazole core .
- Step 2 : Palladium-catalyzed coupling (e.g., with 4-iodo-2-(methylthio)pyrimidine) to introduce pyrimidinyl substituents .
- Step 3 : Carboxamide formation via reaction with 3-methylpyridin-2-amine under anhydrous conditions (DMF, K₂CO₃) .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Analytical Workflow :
- 1H/13C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and pyridinyl protons (δ 8.2–8.5 ppm) .
- HRMS/LC-MS : Validate molecular weight (e.g., calculated for C₂₃H₁₉N₄O₂S: 427.12; observed: 427.10) .
- X-ray crystallography : SHELXL refinement for absolute configuration determination (e.g., using Cu-Kα radiation) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Primary Screening :
- NCI 60-cell line assay : Test cytotoxicity at 10 µM; compounds with >50% growth inhibition proceed to dose-response studies .
- In vitro kinase profiling : Assess pan-RAF inhibition (IC₅₀) using fluorescence polarization assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., CF₃) or bulky groups to modulate binding affinity .
- Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to enhance solubility (e.g., via Click chemistry) .
Q. How to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in cytotoxicity between NCI 60-cell line and in-house assays.
- Root Cause : Solvent effects (DMSO vs. aqueous buffers) or cell passage number variations.
- Mitigation : Replicate assays under standardized conditions (e.g., RPMI-1640 media, 5% FBS) and validate via orthogonal methods (e.g., apoptosis flow cytometry) .
Q. What computational strategies support crystallographic refinement for this compound?
- SHELX Workflow :
- Data Integration : Use SHELXC/D/E for high-throughput phasing of twinned crystals .
- Refinement : Apply TWIN/BASF commands in SHELXL to model disorder in the methoxyphenyl group .
Q. How are in vivo pharmacokinetic studies designed for this compound?
- Protocol :
- Dosing : Administer 10 mg/kg (oral) in C57BL/6 mice; collect plasma at 0, 1, 3, 6, 12 h.
- Bioanalysis : LC-MS/MS quantification (LOQ: 1 ng/mL) .
Methodological Tables
Table 1 : Representative Synthetic Yields and Analytical Data
| Substituent (R) | Yield (%) | 1H NMR (δ, ppm) | HRMS (Observed) |
|---|---|---|---|
| 3-Methoxyphenyl | 55 | 8.4 (pyridinyl) | 427.10 |
| 4-Trifluoromethyl | 20 | 8.6 (Ar-H) | 495.08 |
| 4-Fluorophenyl | 59 | 8.3 (Ar-H) | 445.09 |
| Data sourced from . |
Table 2 : Cytotoxicity Profile in NCI 60-Cell Line Assay
| Cell Line | logGI₅₀ | Target Activity (IC₅₀, nM) |
|---|---|---|
| PC-3 (Prostate) | -8.2 | 12.3 ± 1.5 |
| MCF-7 (Breast) | -7.5 | 28.7 ± 3.2 |
| HL-60 (Leukemia) | -7.8 | 19.4 ± 2.1 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
